N~1~-(2,6-Dichlorophenyl)ethane-1,2-diamine
Description
N~1~-(2,6-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two amine groups attached to an ethane backbone, with a 2,6-dichlorophenyl group attached to one of the nitrogen atoms
Properties
CAS No. |
61241-50-7 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
N'-(2,6-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,12H,4-5,11H2 |
InChI Key |
XEWPCYPDZQFHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dichloroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1-(2,6-Dichlorophenyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help optimize reaction conditions and minimize the formation of by-products. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH^-), alkoxides (RO^-), or amines (RNH~2~) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N~1~-(2,6-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,6-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Ethylenediamine: Lacks the dichlorophenyl group, making it less hydrophobic and less sterically hindered.
1,2-Diaminopropane: Contains an additional methyl group, leading to different steric and electronic properties.
Uniqueness
N~1~-(2,6-Dichlorophenyl)ethane-1,2-diamine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts specific steric and electronic properties This makes the compound more hydrophobic and can influence its reactivity and interactions with other molecules
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